molecular formula C18H17N3O3S B2727923 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-09-4

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No. B2727923
CAS RN: 361168-09-4
M. Wt: 355.41
InChI Key: KSPMOBSSDYNPMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide involves C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial and urease inhibition .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C-C coupling reactions, which are facilitated by a palladium catalyst .

Scientific Research Applications

Antimicrobial Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide derivatives have shown significant antimicrobial properties. Studies demonstrate their efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing global health challenges related to antimicrobial resistance. Derivatives synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and further evaluated through molecular docking studies exhibited good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).

Antiprotozoal Activity

Compounds related to this compound have been explored for their antiprotozoal activities. Synthesized cationic bisbenzofurans, although structurally distinct, reflect the broader research trend towards identifying potent antiprotozoal agents. These compounds exhibited efficacy against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, with several compounds outperforming standard treatments like pentamidine and artemisinin (Bakunova et al., 2007).

Anthelmintic Evaluation

This compound derivatives have also been evaluated for their anthelmintic activity. Novel synthesized compounds showed promising results against Pheretima posthumous, comparing favorably with standard drugs such as Albendazole and Piperazine, which indicates their potential in treating parasitic worm infections (Kumar & Sahoo, 2014).

Potential in Cancer Research

Research into the structure-function relationships of thiazolide compounds, which are related to the chemical class of this compound, has uncovered their ability to induce apoptosis in colorectal tumor cells. This suggests a potential therapeutic application in treating colon cancer, emphasizing the importance of caspase activation and expression of specific detoxification enzymes for inducing cell death (Brockmann et al., 2014).

Applications in Synthetic Chemistry

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of bioactive molecules. For instance, derivatives have been used in the synthesis of molecules with antimalarial activities and as potential COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021). This highlights the versatility of this compound derivatives in medicinal chemistry and drug design.

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12(22)19-13-7-8-15-16(11-13)25-18(20-15)21-17(23)9-10-24-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPMOBSSDYNPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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